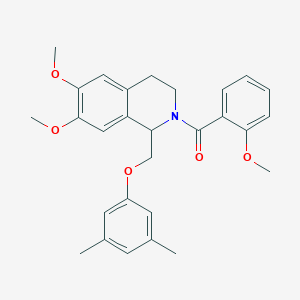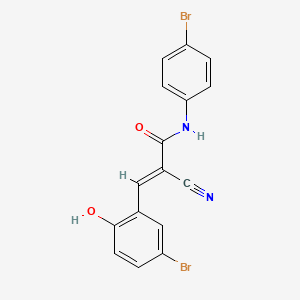![molecular formula C17H13F3N4O4S2 B2638625 N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide CAS No. 851861-66-0](/img/structure/B2638625.png)
N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide” is a chemical compound with the linear formula C24H26F6N2O4S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula: C24H26F6N2O4S2 . This indicates that it contains 24 carbon atoms, 26 hydrogen atoms, 6 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 584.604 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies
The compound's derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized through spectral studies and X-ray diffraction. These derivatives demonstrate significant antibacterial and antioxidant activities, as observed in their in vitro biological activities against Staphylococcus aureus, suggesting potential for medical applications in treating bacterial infections and oxidative stress-related conditions (Karanth et al., 2019).
Antioxidant Activity of Related Compounds
Similar compounds have been synthesized and evaluated for their antioxidant activity, indicating potential use in mitigating oxidative stress and related disorders. This suggests a broader application in research for compounds that can contribute to managing oxidative damage in biological systems (George et al., 2010).
Antibacterial Potential and Molecular Docking
N-substituted derivatives of similar compounds exhibit potent antibacterial activity and moderate inhibitory potential against α-chymotrypsin enzyme. This highlights their potential application in developing new antibacterial agents and understanding enzyme inhibition mechanisms (Siddiqui et al., 2014).
Synthesis for Aniline Sensing
Certain derivatives of the compound have been explored for their application in aniline sensing, demonstrating the compound’s utility in chemical sensing and environmental monitoring. This research opens avenues for developing sensitive materials for detecting specific chemicals (Naik et al., 2018).
Corrosion Inhibition Properties
Research has also focused on the compound's derivatives for corrosion inhibition in industrial applications, particularly for mild steel in acidic environments. This highlights its potential use in materials science and engineering to enhance the durability of metals (Ammal et al., 2018).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Propiedades
IUPAC Name |
N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O4S2/c18-17(19,20)28-11-5-3-10(4-6-11)22-13(25)9-30-16-24-23-14(27-16)8-21-15(26)12-2-1-7-29-12/h1-7H,8-9H2,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOONJFSIROYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2638542.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2638543.png)

![8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2638545.png)
![2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638547.png)
![2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2638550.png)



![3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2638557.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2638564.png)
![2-Amino-6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2638565.png)